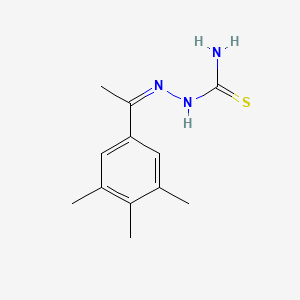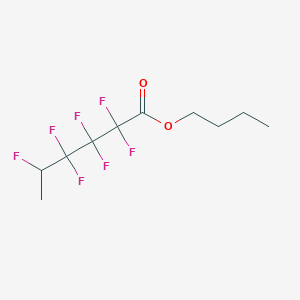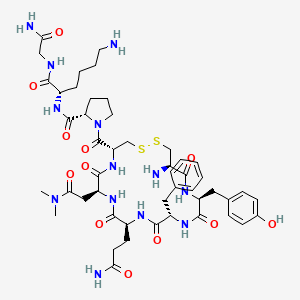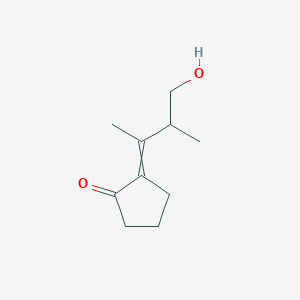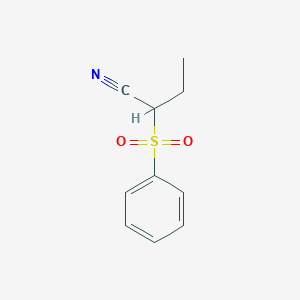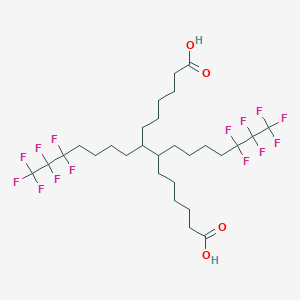
7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of heptafluoroheptyl groups attached to a tetradecanedioic acid backbone. The fluorinated chains impart unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid typically involves multi-step organic reactions. The process begins with the preparation of the tetradecanedioic acid backbone, followed by the introduction of the heptafluoroheptyl groups through a series of substitution reactions. Common reagents used in these reactions include fluorinating agents and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the fluorinated chains or the carboxylic acid groups.
Substitution: The fluorinated chains can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the fluorinated chains under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in biological assays and as a probe for studying fluorinated compounds in biological systems.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of specialized coatings, lubricants, and surfactants due to its unique fluorinated structure.
Wirkmechanismus
The mechanism of action of 7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid involves its interaction with molecular targets through its fluorinated chains. These interactions can affect the compound’s solubility, stability, and reactivity. The pathways involved may include binding to specific receptors or enzymes, leading to changes in biological activity or chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate
- BIS (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decanol) hydrogen phosphate
Uniqueness
7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid is unique due to its specific fluorinated chain length and the presence of two heptafluoroheptyl groups. This structure imparts distinct chemical and physical properties, such as enhanced hydrophobicity and thermal stability, which are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
67224-12-8 |
|---|---|
Molekularformel |
C28H40F14O4 |
Molekulargewicht |
706.6 g/mol |
IUPAC-Name |
7,8-bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid |
InChI |
InChI=1S/C28H40F14O4/c29-23(30,25(33,34)27(37,38)39)17-9-7-13-19(11-3-1-5-15-21(43)44)20(12-4-2-6-16-22(45)46)14-8-10-18-24(31,32)26(35,36)28(40,41)42/h19-20H,1-18H2,(H,43,44)(H,45,46) |
InChI-Schlüssel |
QCKFEVNKKSIIPW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(CCCCC(C(C(F)(F)F)(F)F)(F)F)C(CCCCCC(=O)O)CCCCC(C(C(F)(F)F)(F)F)(F)F)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


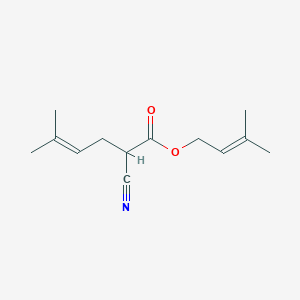
![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)

![[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14461949.png)
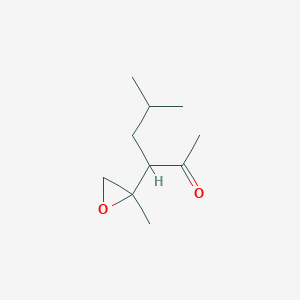
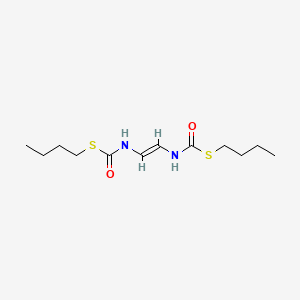
phosphanium chloride](/img/structure/B14461970.png)
